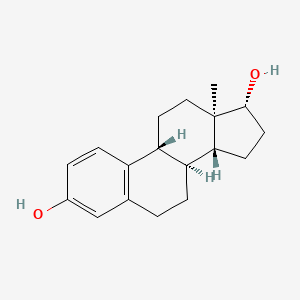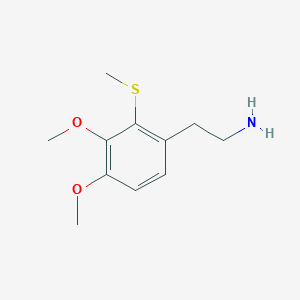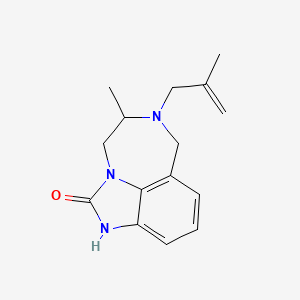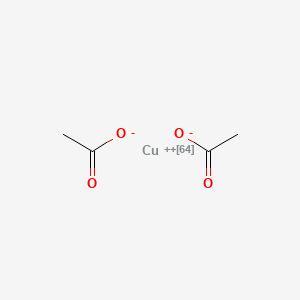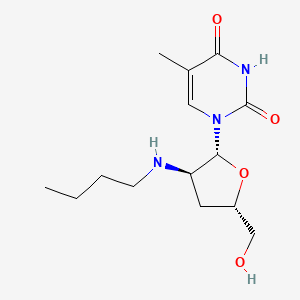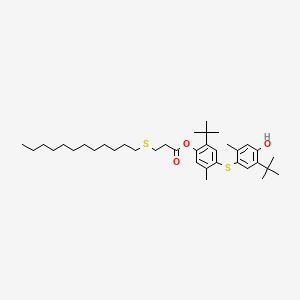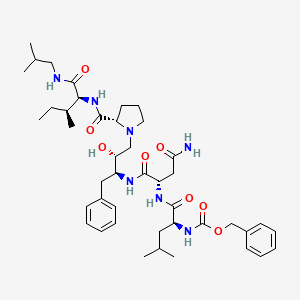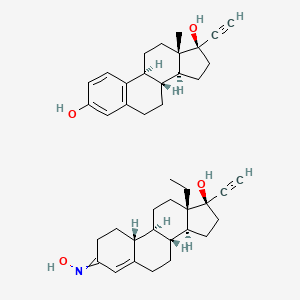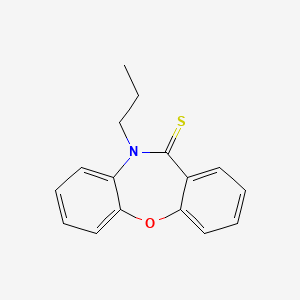
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of pteroyl, which is a part of the folate family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid involves multiple steps, starting from the basic pteroyl structureSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and continuous flow systems are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The amino and methanesulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amino derivatives.
Applications De Recherche Scientifique
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid
Uniqueness
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid is unique due to its specific functional groups and their arrangement. This uniqueness gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
113811-45-3 |
|---|---|
Formule moléculaire |
C16H18N8O4S |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]methanesulfonic acid |
InChI |
InChI=1S/C16H18N8O4S/c1-24(7-10-6-19-14-12(21-10)13(17)22-16(18)23-14)11-4-2-9(3-5-11)15(25)20-8-29(26,27)28/h2-6H,7-8H2,1H3,(H,20,25)(H,26,27,28)(H4,17,18,19,22,23) |
Clé InChI |
HCZDNAFRBKRHGB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


